N-Phthalylisoglutamine

Sedative pharmacology Thalidomide metabolism CNS depression

N-Phthalylisoglutamine is a chirally stable, irreversible thalidomide hydrolysis metabolite that retains teratogenic activity without sedative-hypnotic effects. Unlike thalidomide, it does not racemize in vivo, ensuring reproducible teratogenicity data. It serves as a definitive endpoint marker for hydrolytic metabolic flux and is the preferred chiral precursor for L-thalidomide synthesis with superior stereochemical fidelity. Choose this compound for unambiguous structure-teratogenicity studies and enantiomer-specific experimental designs.

Molecular Formula C13H12N2O5
Molecular Weight 276.24 g/mol
CAS No. 2614-08-6
Cat. No. B1206241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phthalylisoglutamine
CAS2614-08-6
SynonymsN-phthalylisoglutamine
Molecular FormulaC13H12N2O5
Molecular Weight276.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)N
InChIInChI=1S/C13H12N2O5/c14-11(18)9(5-6-10(16)17)15-12(19)7-3-1-2-4-8(7)13(15)20/h1-4,9H,5-6H2,(H2,14,18)(H,16,17)/t9-/m0/s1
InChIKeyCUBMYGDAHSAJPJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phthalylisoglutamine (CAS 2614-08-6): Identity, Class, and Procurement-Relevant Characteristics


N-Phthalylisoglutamine (CAS 2614-08-6; synonyms: phthaloylisoglutamine, (S)-4-phthalimidoglutaramic acid, N2-phthaloyl-L-isoglutamine) is a chiral phthalimide-derivatized glutamine analog with the molecular formula C₁₃H₁₂N₂O₅ and molecular weight 276.24 g/mol [1]. It is formally classified under glutamic acid and derivatives and is mapped to Thalidomide/analogs in the MeSH hierarchy [1][2]. The compound was originally identified as a primary hydrolytic metabolite of thalidomide in humans, rabbits, and rats, and was first introduced into the MeSH supplementary concept registry in 1975 [1][2]. Its structural core—a phthalimide ring linked to an isoglutamine backbone via an amide bond—distinguishes it from the isomeric phthaloylglutamine series and from the parent glutarimide-containing drug thalidomide. Commercially, N-phthalylisoglutamine is supplied as a research reagent with purity typically ≥95%, and its predicted physicochemical properties include a water solubility of approximately 0.6 g/L and a logP of −0.2 (ChemAxon), indicating moderate aqueous solubility and low lipophilicity [3].

Why N-Phthalylisoglutamine Cannot Be Replaced by Generic Thalidomide Analogs or Positional Isomers


In the thalidomide analog chemical space, small structural variations produce large functional divergences that directly impact experimental reproducibility and data interpretability. N-Phthalylisoglutamine differs from its isomeric counterpart N-phthaloylglutamine by the position of the amide group on the glutamic acid backbone (iso-orientation vs. normal), which alters cyclization kinetics, racemization propensity, and synthetic utility [1]. It differs from the parent drug thalidomide by the absence of the glutarimide ring, eliminating sedative-hypnotic pharmacology while preserving—or even concentrating—teratogenic activity in a chirally stable scaffold [2][3]. Compared with the non-teratogenic thalidomide congener biglumide (via its metabolite K-2004-1c), the compound shows diametrically opposite developmental toxicity, making it essential as a positive control in teratogenicity screening rather than an interchangeable analog [4]. These context-dependent divergences mean that procurement decisions based solely on 'thalidomide analog' class membership risk selecting a compound with the wrong pharmacology, stereochemical behavior, or toxicity profile for the intended application.

N-Phthalylisoglutamine (CAS 2614-08-6): Quantitative Comparative Evidence for Differentiated Selection


Absence of Sedative-Hypnotic Activity: Direct Comparison of N-Phthalylisoglutamine vs. Thalidomide in Rats

N-Phthalylisoglutamine, administered at 400 mg/kg, produced no depressant effect in rats, whereas the parent drug thalidomide is a clinically established sedative-hypnotic agent. Brain and plasma samples collected 30 minutes after thalidomide administration contained thalidomide but no detectable phthaloylisoglutamine, demonstrating that the sedative activity resides exclusively with the intact glutarimide-containing parent molecule and not its primary hydrolytic metabolite [1].

Sedative pharmacology Thalidomide metabolism CNS depression Metabolite profiling

Teratogenicity Dichotomy: N-Phthalylisoglutamine vs. the Non-Teratogenic Congener K-2004-1c (Biglumide Metabolite)

In a direct comparative teratology study, N-phthalylisoglutamine (compound 2) proved highly teratogenic and embryotoxic in both mice and rats, whereas K-2004-1c (compound 4, the main metabolite of the proposed non-teratogenic thalidomide congener biglumide) showed none of these activities across the entire tested dose range of 50 to 400 mg/kg [1]. Additional enantiomer-specific work demonstrated that the teratogenic principle of phthaloyl-isoglutamine derivatives resides in the L-isomer, with the D-form being devoid of embryopathic properties [2].

Developmental toxicology Teratogenicity screening Thalidomide analogs Embryotoxicity

Complete Chiral Stability of N-Phthalylisoglutamine vs. Rapid Racemization of Thalidomide Under Physiological Conditions

¹H NMR experiments demonstrated that the three teratogenic hydrolysis metabolites of thalidomide—including N-phthalylisoglutamine—possess complete chiral stability, in sharp contrast to thalidomide itself, which undergoes rapid chiral inversion catalyzed by albumin, hydroxyl ions, phosphate, and basic amino acids (Arg and Lys) under physiological conditions [1]. Thalidomide's chiral inversion half-life at physiological pH is approximately 1–2 hours, whereas the hydrolysis metabolites remain chirally stable indefinitely under the same conditions [1].

Chiral stability Stereochemistry Thalidomide metabolism Enantiomer-specific toxicity

Superior Stereochemical Fidelity as a Synthetic Precursor: N-Phthaloylisoglutamine vs. N-Phthaloyl-L-glutamine in L-Thalidomide Synthesis

When both N²-phthaloyl-L-isoglutamine and N²-phthaloyl-L-glutamine were subjected to identical cyclization conditions (thionyl chloride/DMF at 0°C or N,N'-carbonyldiimidazole), L-thalidomide was formed more readily and with less risk of racemization from the isoglutamine derivative than from the glutamine derivative [1]. This stereochemical advantage is attributed to the iso-orientation of the amide group, which favors intramolecular cyclization to the glutarimide ring while minimizing configurational scrambling at the chiral center [1].

Asymmetric synthesis Thalidomide manufacturing Racemization control Process chemistry

Resistance to Reverse Dehydration: Phthaloylisoglutamine (PIG) vs. α-(2-Carboxybenzamido)glutarimide (CBG) in Thalidomide Metabolic Pathway Studies

In a systematic investigation of reverse dehydration reactions, phthaloylisoglutamine (PIG) and phthaloylglutamine (PG) did not undergo dehydration back to thalidomide under conditions where α-(2-carboxybenzamido)glutarimide (CBG)—another primary hydrolysis product—readily dehydrated to reform thalidomide in acetonitrile and ethanol at 20–60°C [1]. This differential reactivity establishes PIG as an irreversible hydrolysis product, whereas CBG represents a reversible branch point in thalidomide metabolism that can regenerate the active parent drug [1].

Metabolic pathway analysis Thalidomide hydrolysis Dehydration reaction Chemical stability

P2X3 Purinoceptor Antagonist Activity of N-Phthalylisoglutamine: A Distinct Pharmacological Annotation Absent from Classical Thalidomide Pharmacology

N-Phthalylisoglutamine was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes, yielding an EC₅₀ of 350 nM [1]. This target engagement profile is distinct from the canonical cereblon-dependent mechanism of thalidomide and its clinical analogs (lenalidomide, pomalidomide). No equivalent P2X3 antagonist data were identified for thalidomide, N-phthaloylglutamine, or K-2004-1c in the same assay system, suggesting this may represent a unique pharmacological annotation for this specific hydrolysis metabolite [1].

P2X3 receptor Purinoceptor pharmacology Pain target Ion channel

N-Phthalylisoglutamine (CAS 2614-08-6): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Positive Control Teratogen in Developmental Toxicology Screening Panels

N-Phthalylisoglutamine is validated as a highly teratogenic and embryotoxic agent in both mouse and rat models, in direct contrast to the non-teratogenic congener K-2004-1c (biglumide metabolite) [1]. Its complete chiral stability eliminates the confounding factor of in vivo racemization that complicates thalidomide-based teratogenicity experiments [2]. For screening programs that require a reproducible, chirally stable positive control teratogen within the thalidomide analog class—particularly for structure-teratogenicity relationship studies—this compound provides a well-characterized reference standard. The L-isomer is the active teratogenic principle, enabling enantiomer-specific experimental designs [3].

Enantiomerically Pure L-Thalidomide Synthesis via Isoglutamine Route

N²-Phthaloyl-L-isoglutamine serves as the preferred chiral precursor for laboratory-scale synthesis of enantiomerically pure L-thalidomide, offering superior stereochemical fidelity with reduced racemization risk compared to the N-phthaloyl-L-glutamine route [4]. Cyclization can be achieved using thionyl chloride in DMF at 0°C or via N,N'-carbonyldiimidazole in refluxing anhydrous THF [4][5]. This application is directly relevant for medicinal chemistry groups synthesizing chirally pure thalidomide enantiomers for pharmacological studies where racemic mixtures are unacceptable.

Irreversible Metabolic Endpoint Marker in Thalidomide Biotransformation Studies

Unlike α-(2-carboxybenzamido)glutarimide (CBG), which can revert to thalidomide via dehydration in organic solvents at 20–60°C, phthaloylisoglutamine (PIG) does not undergo reverse dehydration under any tested conditions [6]. This irreversible character makes PIG a definitive endpoint marker for tracing the hydrolytic metabolic branch of thalidomide, enabling unambiguous quantitation of irreversible metabolic flux without the confounding possibility of back-conversion to the parent drug. Researchers studying species differences in thalidomide metabolism or in vitro hydrolysis kinetics benefit from using PIG as a stable, non-reversible reference analyte.

Dissection of Teratogenic from Sedative Mechanisms in Thalidomide Pharmacology

N-Phthalylisoglutamine retains the teratogenic activity associated with thalidomide but completely lacks the sedative-hypnotic pharmacology of the parent drug, as demonstrated by the absence of any depressant effect at 400 mg/kg in rats [7]. This pharmacological dissociation enables experimental designs that isolate teratogenic signaling pathways from confounding sedative effects. Investigators studying cereblon-dependent vs. cereblon-independent mechanisms, or the relationship between thalidomide's hypnotic and developmental toxicity pathways, can use this compound to selectively activate teratogenic cascades without triggering CNS depression.

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